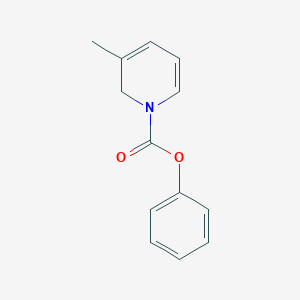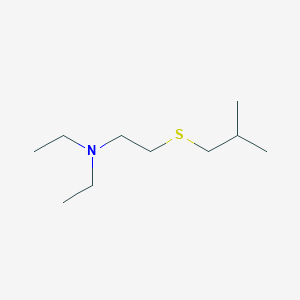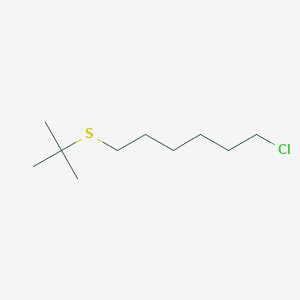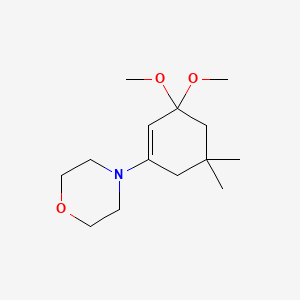
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine is a chemical compound known for its unique structure and properties It features a morpholine ring attached to a cyclohexene ring, which is substituted with dimethoxy and dimethyl groups
Vorbereitungsmethoden
The synthesis of 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine typically involves the following steps:
Cyclohexene Derivative Preparation: The starting material, a cyclohexene derivative, is prepared by introducing dimethoxy and dimethyl groups onto the cyclohexene ring.
Morpholine Introduction: The morpholine ring is then attached to the cyclohexene derivative through a nucleophilic substitution reaction.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine or cyclohexene rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine include:
Dimethomorph: A fungicide with a similar morpholine ring structure.
1,3-Dimethyl-1-cyclohexene: A simpler cyclohexene derivative with dimethyl groups.
4-Hydroxy-3,5-dimethoxycinnamic acid: A compound with similar dimethoxy substitutions but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
| 113768-99-3 | |
Molekularformel |
C14H25NO3 |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
4-(3,3-dimethoxy-5,5-dimethylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C14H25NO3/c1-13(2)9-12(15-5-7-18-8-6-15)10-14(11-13,16-3)17-4/h10H,5-9,11H2,1-4H3 |
InChI-Schlüssel |
IOAABKKUONXAAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(C1)(OC)OC)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
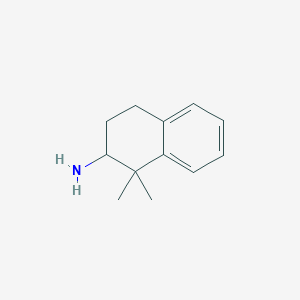
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/no-structure.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
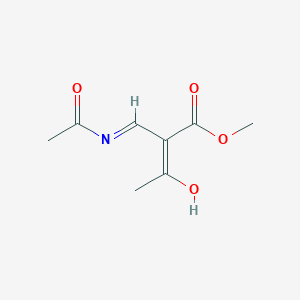
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
